molecular formula C10H10O2 B067822 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one CAS No. 193819-51-1

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Cat. No. B067822
CAS RN: 193819-51-1
M. Wt: 162.18 g/mol
InChI Key: DFJWZRFJYGQPEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indenone derivatives, including those similar to 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one, often involves cyclization reactions, Friedel-Crafts acylation, or condensation reactions. A representative method for synthesizing related compounds involves the reaction of benzaldehydes with diketones in the presence of base or acid catalysts to form the indenone core structure followed by further functionalization to introduce the hydroxymethyl group (Yong Chen et al., 2010). Another approach for synthesizing similar compounds employs ultrasound-mediated condensation, offering advantages such as shorter reaction times and higher yields (Huiyan Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is typically characterized by X-ray crystallography, which reveals details about the spatial arrangement of atoms within the molecule. Such studies help in understanding the conformation, stereochemistry, and intermolecular interactions that can influence the reactivity and properties of the compound. For example, crystallographic analysis of closely related molecules has shown how substitution patterns on the indenone core can affect the overall molecular structure and its packing in the crystal lattice (M. Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

Indenone derivatives, including 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one, participate in various chemical reactions, such as nucleophilic additions, cycloadditions, and electrophilic substitutions. The hydroxymethyl group enhances the reactivity, making it a versatile intermediate for further functionalization. These compounds exhibit photochromic and photomagnetic properties, which are influenced by substituents on the indenone ring (Yong Chen et al., 2010).

Scientific Research Applications

Novel Synthesis Methods

  • Domino Cyclization for Indeno[2,1-c]pyran Scaffolds : A novel method for bicyclization of 2-(2-(hydroxymethyl)-1-methylene-2,3-dihydro-1H-inden-2-yl)ethanol with aldehydes has been developed, producing biologically relevant indeno[2,1-c]pyran scaffolds with high selectivity. This method extends to generate cyclopenta[c]pyran derivatives, offering a versatile approach to synthesize hematoxylin and brazilin-like scaffolds (Reddy et al., 2015).

Photochromic and Photomagnetic Properties

  • Brominated Indene Derivatives : The synthesis and investigation of brominated derivatives of 6,6′-dimethyl-[2,2′-bi-1H-indene]-3,3′-dihydroxy-1,1′-dione demonstrated significant effects on their photochromic and photomagnetic properties. This research highlights the potential of functionalized indene derivatives in material science (Chen et al., 2010).

Structural and Theoretical Studies

  • Vibrational Study via Density Functional Theory : Detailed vibrational studies of 2,3-dihydro-1H-indene and its derivative, 1H-indene-1,3(2H)-dione, using density functional theory calculations, provided insights into their molecular structures and reactivities. This theoretical approach helps in understanding the electronic and structural properties of such compounds (Prasad et al., 2010).

Corrosion Inhibition

  • Indanones Derivatives as Corrosion Inhibitors : Indanones derivatives, including 2-(hydroxymethylene)-3,3-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-one, have shown to be effective corrosion inhibitors for mild steel in hydrochloric acid solution. This application is crucial for industrial corrosion protection strategies (Saady et al., 2018).

properties

IUPAC Name

6-(hydroxymethyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJWZRFJYGQPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610949
Record name 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

CAS RN

193819-51-1
Record name 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 28 (8.0 g, 38.7 mmol) and p-toluenesulfonic acid (7.4 g, 38.7 mmol) in a mixture of water (20 mL) and acetone (85 mL) was heated to reflux for about 1 hour. The mixture was concentrated under vacuum, diluted with water, and neutralized by careful addition of potassium carbonate (2.7 g, 19.4 mmol). The precipitate was collected by filtration, washed with minimal water and diethyl ether, and dried under vacuum to provide the desired product. MS (DCI-NH3): m/z 180 (M+NH4)+.
[Compound]
Name
solution
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

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